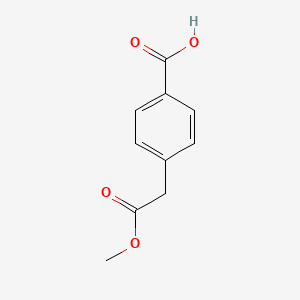

4-(2-Methoxy-2-oxoethyl)benzoic acid

Description

Evolution and Significance of Benzoic Acid Scaffolds in Contemporary Chemical Science

The benzoic acid scaffold, a simple structure consisting of a benzene (B151609) ring attached to a carboxylic acid group, is a cornerstone in organic chemistry. preprints.org Discovered in the 16th century, this aromatic carboxylic acid has evolved from a basic compound into a fundamental building block for synthesizing a vast array of complex molecules. preprints.org Its derivatives are integral to numerous fields, serving as key intermediates in the production of pharmaceuticals, polymers, dyes, and fragrances. youtube.com

In contemporary chemical science, the significance of the benzoic acid scaffold lies in its versatility. The aromatic ring and the carboxyl group can be readily modified, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules. This adaptability has made benzoic acid derivatives a frequent choice for developing new materials and biologically active compounds. preprints.orgmdpi.com Researchers utilize these scaffolds to construct everything from potential anticancer agents to components for supramolecular assemblies and functional polymers. preprints.orgacs.org The prevalence of the benzoic acid moiety in both natural products and synthetic drugs underscores its enduring importance as a privileged structure in medicinal chemistry. preprints.org

The Role of 4-(2-Methoxy-2-oxoethyl)benzoic Acid within Aromatic Carboxylic Acid Studies

Within the large family of aromatic carboxylic acids, this compound stands out due to its bifunctional nature. This compound incorporates two distinct carboxyl-derived functional groups on the same benzene ring: a carboxylic acid (-COOH) at one position and a methyl ester group (-CH₂C(=O)OCH₃) at the para-position. This structural feature is of significant interest in organic synthesis, as the two groups exhibit different reactivity, enabling chemists to perform selective chemical transformations at one site while leaving the other intact.

The primary role of this compound in research is that of a specialized building block or monomer. The carboxylic acid moiety can readily participate in reactions such as esterification or amidation to form larger structures, while the methyl ester provides another reactive handle that can be used in subsequent synthetic steps, for instance, through hydrolysis to reveal a second carboxylic acid group. This differential reactivity is crucial for the controlled, stepwise synthesis of complex molecules and polymers. Its solid physical form at room temperature facilitates handling and storage for laboratory use. sigmaaldrich.com

Below is a table detailing the fundamental properties of this compound.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 87524-66-1 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀O₄ | sigmaaldrich.com |

| Molecular Weight | 194.19 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | LUFHLJPQDOKZKU-UHFFFAOYSA-N | sigmaaldrich.com |

Scope and Research Trajectory for this compound Investigations

The unique structure of this compound opens several avenues for future research and application, primarily in polymer chemistry and materials science. Its bifunctional nature makes it an ideal candidate as a monomer for creating "link-functionalized" polymers, where specific functionalities are precisely placed within the polymer backbone. acs.org

Key research trajectories include:

Advanced Polymer Synthesis: The compound can be used in step-growth polymerization. For instance, the carboxylic acid group can be polymerized to form polyesters or polyamides. The pendant methyl ester side chains on the resulting polymer can then be chemically modified. Hydrolysis of the ester would yield a polymer with carboxylic acid side groups, creating materials suitable for applications such as ion-exchange resins or drug delivery systems.

Development of Functional Materials: The rigid aromatic core combined with flexible, reactive side groups makes this molecule a candidate for the synthesis of liquid crystals or other ordered materials. The ability to selectively react each functional group allows for the construction of complex, well-defined molecular architectures.

Intermediate in Multi-Step Organic Synthesis: In the synthesis of complex organic molecules, such as pharmaceuticals or natural products, this compound can serve as a versatile intermediate. It allows for the introduction of a protected carboxylic acid (the methyl ester) which can be deprotected later in the synthetic sequence, avoiding unwanted side reactions. This strategy is fundamental in the design of efficient and high-yield synthetic routes.

The future for this compound in research is likely to be centered on its exploitation as a bifunctional building block to create novel polymers and functional organic materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxy-2-oxoethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFHLJPQDOKZKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87524-66-1 | |

| Record name | 4-(2-methoxy-2-oxoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Methoxy 2 Oxoethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For organic molecules like 4-(2-Methoxy-2-oxoethyl)benzoic acid, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides precise information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the ester group.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring ortho to the carboxylic acid group are expected to resonate at a different chemical shift compared to those ortho to the methylene group due to their distinct electronic environments. The coupling between these adjacent aromatic protons results in the characteristic doublet splitting pattern.

A singlet signal is anticipated for the methylene (-CH₂-) protons situated between the aromatic ring and the ester carbonyl group. The chemical shift of this signal is influenced by the deshielding effects of both the aromatic ring and the adjacent carbonyl group. Another distinct singlet corresponds to the three protons of the methoxy (B1213986) (-OCH₃) group of the ester. The integration of these signals confirms the ratio of protons in the molecule, consistent with its proposed structure.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.05 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.35 | Doublet | 2H | Aromatic (ortho to -CH₂COOCH₃) |

| ~3.75 | Singlet | 2H | -CH₂- |

| ~3.70 | Singlet | 3H | -OCH₃ |

| ~12.5 | Singlet (broad) | 1H | -COOH |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the ten carbon atoms in the structure (with two pairs of aromatic carbons being equivalent due to symmetry).

The spectrum would show signals for the two carbonyl carbons (one for the carboxylic acid and one for the ester), which typically appear in the downfield region (around 165-175 ppm). The six aromatic carbons will produce four signals: two for the quaternary carbons attached to the substituents and two for the protonated carbons. The methylene carbon and the methoxy carbon will each give rise to a signal in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172.0 | Ester Carbonyl (-C OOCH₃) |

| ~167.5 | Carboxylic Acid Carbonyl (-C OOH) |

| ~141.0 | Aromatic Quaternary Carbon (C-4) |

| ~131.0 | Aromatic Quaternary Carbon (C-1) |

| ~130.0 | Aromatic CH (ortho to -COOH) |

| ~129.5 | Aromatic CH (ortho to -CH₂COOCH₃) |

| ~52.5 | Methoxy Carbon (-OC H₃) |

| ~41.0 | Methylene Carbon (-C H₂-) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a specialized technique used to study the structure and dynamics of materials in their solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as molecular packing, polymorphism, and the presence of amorphous versus crystalline domains. For this compound, which is a solid at room temperature, ssNMR could be employed to:

Investigate different crystalline forms (polymorphs), which would exhibit distinct ssNMR spectra.

Characterize the degree of crystallinity in a bulk sample.

Study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in the solid state.

As of this writing, specific solid-state NMR studies on this compound are not widely reported in publicly accessible literature, but the technique remains a valuable tool for a more in-depth characterization of its solid-state properties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically keeps the molecule intact during the ionization process.

In negative ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight of the compound minus the mass of a proton. Given the molecular formula C₁₀H₁₀O₄, the molecular weight is 194.18 g/mol , so the [M-H]⁻ ion would be observed at approximately m/z 193.

In positive ion mode, the protonated molecule, [M+H]⁺, at m/z 195, or adducts with other cations like sodium [M+Na]⁺ at m/z 217, may be observed. The high-resolution mass spectrometry (HRMS) measurement of this molecular ion can be used to confirm the elemental composition of the molecule with high accuracy.

Analysis of the fragmentation pattern, often induced by collision-induced dissociation (CID) in a tandem MS experiment (MS/MS), can provide further structural confirmation. Likely fragmentation pathways for the [M-H]⁻ ion could include the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃) from the ester, or the loss of carbon dioxide (-CO₂) from the carboxylic acid moiety.

Table 3: Predicted ESI-MS Data for this compound

| Ion Mode | m/z (Predicted) | Assignment |

|---|---|---|

| Negative | 193 | [M-H]⁻ |

| Positive | 195 | [M+H]⁺ |

| Positive | 217 | [M+Na]⁺ |

Note: The presence and abundance of specific ions depend on the experimental conditions of the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with a chemical formula of C10H10O4, the expected exact mass can be calculated by summing the precise masses of its constituent atoms.

Expected HRMS Data: The theoretical monoisotopic mass of the neutral molecule is 194.0579 g/mol . Depending on the ionization technique used, such as electrospray ionization (ESI), the compound can be observed as a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]+ | C10H11O4+ | 195.0652 |

| [M+Na]+ | C10H10O4Na+ | 217.0471 |

| [M-H]- | C10H9O4- | 193.0506 |

The experimental determination of the m/z value with high precision (typically to within 5 ppm) by HRMS would confirm the elemental composition of this compound, distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its functional groups and their connectivity.

For this compound, the fragmentation pathways would differ depending on the ionization mode (positive or negative). In positive ion mode ([M+H]+), common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H2O), carbon monoxide (CO), and methanol (B129727) (CH3OH).

Proposed Fragmentation Pathway in Positive Ion Mode: A primary fragmentation could be the loss of methanol from the ester group, leading to a stable acylium ion. Another likely fragmentation is the cleavage of the bond between the methylene group and the benzene ring.

Interactive Data Table: Predicted MS/MS Fragmentation of [M+H]+ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 195.0652 | 163.0390 | CH3OH (Methanol) | 4-(carboxymethyl)benzoyl cation |

| 195.0652 | 149.0233 | H2O + CO (Water and Carbon Monoxide) | 4-(methoxycarbonylmethyl)phenyl cation |

| 195.0652 | 135.0441 | C2H2O2 (Acetic acid ester fragment) | 4-carboxyphenyl cation |

| 163.0390 | 135.0441 | CO (Carbon Monoxide) | 4-carboxyphenyl cation |

In negative ion mode ([M-H]-), fragmentation would likely be initiated by the loss of CO2 from the carboxylic acid group.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands for its carboxylic acid, ester, and aromatic functionalities.

Expected FTIR Spectral Data:

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm-1 due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm-1, while aliphatic C-H stretches from the methylene and methyl groups are expected just below 3000 cm-1.

C=O Stretch (Carbonyl): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch should appear around 1700-1680 cm-1, potentially broadened by hydrogen bonding. The ester C=O stretch is expected at a higher wavenumber, typically in the range of 1750-1730 cm-1.

C-O Stretch: The C-O stretching vibrations for the carboxylic acid and the ester will be present in the 1320-1210 cm-1 region.

Aromatic C=C Bending: Peaks in the 1600-1450 cm-1 region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

Interactive Data Table: Predicted FTIR Peak Assignments for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH2, CH3) |

| ~1740 | C=O stretch | Ester |

| ~1690 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1300-1200 | C-O stretch | Ester, Carboxylic Acid |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which often give strong Raman signals.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold) re3data.org. This technique is highly sensitive and can provide information about the orientation of the molecule on the surface. For this compound, SERS could be used to probe the interaction of the carboxylate or the aromatic ring with the metal surface.

Expected Raman and SERS Observations:

Raman: Strong bands are expected for the aromatic ring breathing modes (around 1000 cm-1 and 1600 cm-1) and the C=O stretching vibrations.

SERS: The enhancement of specific vibrational modes in the SERS spectrum can indicate the molecule's orientation. For instance, if the molecule adsorbs via the carboxylate group, the symmetric COO- stretching mode would be significantly enhanced.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the substituted benzene ring.

Expected UV-Vis Spectral Data: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands characteristic of a substituted benzene ring. These arise from π → π* electronic transitions. The presence of the carboxyl and methoxycarbonylmethyl substituents will influence the position and intensity of these absorption bands. Benzoic acid itself has characteristic absorption peaks around 190 nm, 230 nm, and 280 nm spectrabase.com. It is expected that the substitution pattern of this compound will lead to shifts in these absorption maxima.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~200-220 | π → π | Benzene Ring |

| ~240-260 | π → π | Benzene Ring with substituents |

| ~280-300 | n → π* (weak) | Carbonyl groups |

X-ray Crystallography for Three-Dimensional Structure and Conformation Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsional angles.

Expected Crystallographic Findings:

Molecular Conformation: The analysis would reveal the relative orientation of the carboxylic acid and the methoxycarbonylmethyl groups with respect to the benzene ring.

Intermolecular Interactions: It would elucidate the hydrogen bonding network, particularly the dimerization of the carboxylic acid groups, which is a common feature in the crystal structures of benzoic acid derivatives. The crystal packing would also show other non-covalent interactions that stabilize the crystal lattice.

Planarity: The planarity of the benzene ring and the extent to which the substituents deviate from this plane would be determined. For a related compound, anisic acid (4-methoxybenzoic acid), the molecule is known to be distorted from a planar configuration in the solid state .

A search of crystallographic databases did not yield a published crystal structure for this compound. However, based on the structures of similar molecules, it is anticipated that the carboxylic acid groups would form hydrogen-bonded dimers in the solid state.

Application of Hyphenated Techniques in Complex Mixture Analysis (e.g., GC-MS, LC-MS)

The analysis of "this compound" in complex matrices, such as environmental samples, biological fluids, or industrial process streams, necessitates the use of high-resolution analytical techniques. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the selective and sensitive quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which possesses a carboxylic acid group, derivatization is often a necessary prerequisite for GC analysis. The polar nature of the carboxylic acid can lead to poor peak shape and thermal instability in the GC inlet. Methylation of the carboxylic acid group to form the corresponding dimethyl ester is a common derivatization strategy that increases the volatility and thermal stability of the analyte.

Once derivatized, the compound can be separated from other components in a complex mixture using a GC column, typically a fused-silica capillary column coated with a nonpolar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which serves as a molecular fingerprint for identification.

Predicted GC-MS Data for the Dimethyl Ester Derivative:

| Parameter | Predicted Value |

| Retention Index (DB-5 type column) | 1800 - 2000 |

| Major Fragment Ions (m/z) | 193 (M-OCH3)+, 165 (M-COOCH3)+, 133, 105, 77 |

Note: These are predicted values based on the analysis of structurally similar compounds and may vary depending on the specific analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal technique for the direct analysis of this compound without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier such as formic acid or ammonium acetate to ensure proper ionization.

The eluent from the HPLC column is introduced into the mass spectrometer, where ionization occurs. Electrospray ionization (ESI) is the most frequently used ionization source for this type of analyte, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-. Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity. In MS/MS, the precursor ion of interest is selected, fragmented, and the resulting product ions are detected. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. nih.govresearchgate.net

Predicted LC-MS/MS Data:

| Parameter | Predicted Value |

| Precursor Ion (m/z) in Negative Mode | 193.05 [M-H]- |

| Product Ions (m/z) in Negative Mode | 149.06 (loss of C2H4O), 133.03 (loss of C2H4O2), 105.03 (loss of C4H6O3) |

| Precursor Ion (m/z) in Positive Mode | 195.06 [M+H]+ |

| Product Ions (m/z) in Positive Mode | 163.06 (loss of CH3OH), 135.04 (loss of C2H4O2), 107.05, 79.02 |

Note: These are predicted values and may vary depending on the specific analytical conditions.

The choice between GC-MS and LC-MS for the analysis of this compound in a complex mixture depends on the specific requirements of the analysis, including the nature of the matrix, the required sensitivity, and the available instrumentation. Both techniques, when properly optimized, can provide the necessary selectivity and sensitivity for the accurate identification and quantification of this compound. The analysis of related terephthalate (B1205515) metabolites in human urine by HPLC-MS/MS demonstrates the utility of this approach for similar compounds. nih.govresearchgate.net Furthermore, studies on the metabolism of terephthalic acid by bacterial consortia have successfully utilized HPLC and LC-MS/MS to identify and characterize related metabolites. cdc.govresearchgate.net

Computational and Theoretical Investigations of 4 2 Methoxy 2 Oxoethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. A typical DFT study on 4-(2-Methoxy-2-oxoethyl)benzoic acid would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process yields key energetic and structural parameters.

Key Parameters from a Hypothetical DFT Study:

| Parameter | Description | Hypothetical Data Example |

| Optimized Geometry | The lowest energy conformation, providing bond lengths, bond angles, and dihedral angles. | Data Not Available |

| Total Energy | The total electronic energy of the molecule in its optimized state, indicating its thermodynamic stability. | Data Not Available |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which is a key indicator of chemical reactivity and electronic excitability. | Data Not Available |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic or nucleophilic attack. | Data Not Available |

No specific peer-reviewed studies presenting DFT calculations on the ground state geometry and energetics of this compound were found.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. Such methods would be used to obtain highly reliable data for bond energies, reaction barriers, and other sensitive parameters.

There are no published studies employing high-accuracy ab initio methods specifically for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape—the different shapes it can adopt by rotating around its single bonds. These simulations can also reveal how the molecule interacts with solvents or biological macromolecules.

A search for MD simulation studies focused on the conformational analysis and dynamic behavior of this compound did not yield any specific results.

Semi-Empirical Methods for Large-Scale Systems and Screening

Semi-empirical methods simplify quantum mechanical calculations by using parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for preliminary screening of large numbers of molecules or for calculations on very large systems.

No literature was found that applies semi-empirical methods to study this compound, either for large-scale screening or other applications.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, this would involve comparing computationally predicted spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, with those measured in a laboratory. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR spectra.

Comparison of Predicted vs. Experimental Spectroscopic Data (Hypothetical):

| Spectroscopic Data | Computational Prediction Method | Predicted Value (Example) | Experimental Value |

| ¹H NMR Chemical Shift | GIAO (DFT) | Data Not Available | Data Not Available |

| ¹³C NMR Chemical Shift | GIAO (DFT) | Data Not Available | Data Not Available |

| IR Vibrational Frequencies | DFT (Frequency Calculation) | Data Not Available | Data Not Available |

Although experimental data may exist in various databases, peer-reviewed articles detailing the computational prediction and explicit validation of spectroscopic parameters for this compound could not be located.

Exploration of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions, including the identification of transition states and the determination of reaction pathways. For a molecule like this compound, which possesses both a carboxylic acid and a methyl ester functional group, several reaction mechanisms are of interest, most notably ester hydrolysis.

The acid-catalyzed hydrolysis of methyl benzoate, a structural analog, is a well-understood process that serves as an excellent model. The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. A subsequent proton transfer and the elimination of methanol (B129727) lead to the formation of benzoic acid. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction. These calculations can pinpoint the geometry of the transition states and the associated energy barriers for each step of the reaction.

For instance, a hypothetical reaction coordinate diagram for the hydrolysis of the methyl ester in this compound could be computationally generated. This would involve calculating the energies of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical Calculated Energy Profile for the Hydrolysis of the Methyl Ester in this compound

| Step | Species | Relative Energy (kcal/mol) |

| 1. Reactants | This compound + H₃O⁺ | 0.0 |

| 2. Protonation | Protonated Ester Intermediate | -5.2 |

| 3. Transition State 1 (TS1) | Nucleophilic Attack of Water | 15.8 |

| 4. Tetrahedral Intermediate | Tetrahedral Adduct | -2.5 |

| 5. Transition State 2 (TS2) | Proton Transfer | 12.1 |

| 6. Intermediate | Protonated Tetrahedral Intermediate | -8.7 |

| 7. Transition State 3 (TS3) | Methanol Elimination | 18.3 |

| 8. Products | 4-(Carboxymethyl)benzoic acid + Methanol + H⁺ | -12.4 |

| Note: These values are illustrative and would need to be calculated using appropriate computational chemistry software. |

Furthermore, computational studies on substituted benzoic acids have explored their self-association in various solvents. These studies combine experimental techniques like FTIR and NMR spectroscopy with molecular dynamics (MD) simulations and DFT calculations to identify the dominant intermolecular interactions, such as hydrogen bonding and π-π stacking. ucl.ac.uk Such investigations are crucial for understanding the behavior of this compound in solution, which can influence its reactivity and crystallization behavior.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. quora.com For this compound, QSPR models could be developed to predict properties such as its pKa, solubility, and partitioning coefficient (logP).

Research on benzoic acid derivatives has successfully employed QSPR to predict their acidity (pKa) in different solvents. researchgate.net These models typically use a variety of molecular descriptors, which are numerical representations of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., partial charges, HOMO/LUMO energies).

A hypothetical QSPR model for predicting the pKa of substituted benzoic acids, including this compound, might take the following form:

pKa = β₀ + β₁(σ) + β₂(logP) + β₃(E_HOMO) + ...

Where:

pKa is the predicted acid dissociation constant.

σ is the Hammett substituent constant.

logP is the logarithm of the octanol-water partition coefficient.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis of a training set of molecules.

Table 2: Example of Molecular Descriptors Potentially Used in QSPR/QSAR Modeling for Benzoic Acid Derivatives

| Descriptor Type | Descriptor Example | Relevance |

| Constitutional | Molecular Weight | General size of the molecule. |

| Number of Hydrogen Bond Donors/Acceptors | Influences solubility and intermolecular interactions. | |

| Topological | Wiener Index | Relates to molecular branching. |

| Kier & Hall Connectivity Indices | Describe the topology of the molecule. | |

| Quantum Chemical | Dipole Moment | Indicates the overall polarity of the molecule. |

| Partial Atomic Charges | Important for electrostatic interactions. | |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and electron-donating/accepting ability. |

QSAR models, on the other hand, are pivotal in drug discovery and toxicology for predicting the biological activity of compounds. For instance, the toxicity of benzoic acid derivatives to various organisms has been modeled using QSAR. nih.gov These studies have shown that descriptors like logP and pKa are often critical in predicting toxicity, suggesting that both the hydrophobicity and the ionization state of the molecule play significant roles. While no specific QSAR studies on this compound were found, its structural features suggest that such models could be valuable in assessing its potential biological effects.

Chemical Reactivity and Derivatization Studies of 4 2 Methoxy 2 Oxoethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of derivatization reactions, including nucleophilic acyl substitution and decarboxylative functionalization.

The carboxylic acid moiety of 4-(2-methoxy-2-oxoethyl)benzoic acid can be readily converted into other esters or amides through standard condensation reactions.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in large excess to drive the equilibrium towards the product. For instance, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) would yield the corresponding ethyl ester.

| Reactant | Reagent | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| This compound | Alcohol (e.g., Ethanol) | H₂SO₄ (catalytic) | Reflux in excess alcohol | 4-(2-Methoxy-2-oxoethyl)benzoyl ester |

Amide Formation: The synthesis of amides from the carboxylic acid group requires activation, as the direct reaction with an amine is generally unfavorable. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the corresponding amide bond. google.com This approach is widely used in peptide synthesis and allows for the formation of a vast array of amide derivatives under mild conditions.

Recent advances in organic synthesis have introduced novel methods for the functionalization of aromatic carboxylic acids via decarboxylation. These reactions replace the entire carboxyl group with a new functional group. For benzoic acids, photo-induced, copper-catalyzed decarboxylative reactions have emerged as a powerful tool. harvard.eduacs.orglibretexts.org This strategy utilizes a ligand-to-metal charge transfer (LMCT) process to generate an aryl radical, which can then participate in various bond-forming reactions. acs.org Although not specifically documented for this compound, it is expected that its benzoic acid moiety would be amenable to these transformations, providing pathways for hydroxylation (to form a phenol), fluorination, or sulfoximination under relatively mild conditions. harvard.eduacs.orglibretexts.org

Transformations of the Methoxy-oxoethyl Side Chain

The methyl ester functionality on the side chain offers another handle for chemical modification, primarily through reactions at the carbonyl carbon and the methoxy (B1213986) group.

The ester carbonyl can be reduced to a primary alcohol. The choice of reducing agent is crucial for achieving selectivity in the presence of the carboxylic acid.

Non-selective Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the carboxylic acid, yielding a diol product, 4-(2-hydroxyethyl)benzyl alcohol. harvard.edumasterorganicchemistry.com

Selective Ester Reduction: For the selective reduction of the ester in the presence of the carboxylic acid, a milder reagent such as lithium borohydride (B1222165) (LiBH₄) is effective. harvard.edu This reagent typically does not react with carboxylic acids, allowing for the targeted synthesis of 4-(2-hydroxyethyl)benzoic acid.

Selective Carboxylic Acid Reduction: Conversely, borane (B79455) complexes (e.g., BH₃·THF) are known to selectively reduce carboxylic acids in the presence of esters. harvard.edu This would yield methyl 2-(4-(hydroxymethyl)phenyl)acetate.

| Reducing Agent | Group Reduced | Expected Product |

|---|---|---|

| LiAlH₄ (Lithium aluminum hydride) | Ester and Carboxylic Acid | 4-(2-Hydroxyethyl)benzyl alcohol |

| LiBH₄ (Lithium borohydride) | Ester only | 4-(2-Hydroxyethyl)benzoic acid |

| BH₃·THF (Borane-THF complex) | Carboxylic Acid only | Methyl 2-(4-(hydroxymethyl)phenyl)acetate |

The methoxy portion of the ester is primarily involved in hydrolysis and transesterification reactions.

Hydrolysis (Saponification): Treatment of the methyl ester with a strong base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup, will hydrolyze the ester to its corresponding carboxylic acid. libretexts.org This reaction, known as saponification, would convert this compound into 4-(carboxymethyl)benzoic acid.

Transesterification: The methyl group of the ester can be exchanged for a different alkyl group by reacting the compound with another alcohol under acidic or basic catalysis. wikipedia.orgmasterorganicchemistry.com For example, heating the compound in a large excess of propanol (B110389) with an acid catalyst would lead to an equilibrium mixture containing the propyl ester, methyl 2-propanoxy-2-oxoethyl)benzoate. wikipedia.org This process is driven by using the desired alcohol as the solvent. masterorganicchemistry.com

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of the incoming electrophile is directed by the two existing substituents.

The two substituents are:

-COOH (Carboxylic Acid): An electron-withdrawing group that deactivates the ring and is a meta-director. numberanalytics.comlibretexts.org

-CH₂COOCH₃ (Methyl Acetate): An alkyl-type group with an electron-withdrawing ester attached. The primary influence comes from the alkyl (-CH₂) portion directly attached to the ring, which is a weak activating group and an ortho, para-director. masterorganicchemistry.comlibretexts.org

The substituents are located para to each other. The directing effects of the two groups are therefore cooperative. The weakly activating -CH₂COOCH₃ group directs incoming electrophiles to its ortho positions (positions 2 and 6). The deactivating -COOH group directs to its meta positions, which are the exact same positions (2 and 6). This strong reinforcement predicts that electrophilic substitution will occur predominantly at the positions ortho to the side chain and meta to the carboxylic acid. libretexts.orglibretexts.org

For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoic acid. quora.comyoutube.comtruman.edu

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Methoxy-2-oxoethyl)-3-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(2-methoxy-2-oxoethyl)benzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-(2-methoxy-2-oxoethyl)benzoic acid |

Catalysis in the Synthesis and Transformation of this compound

The synthesis and transformation of this compound, a bifunctional aromatic compound, are significantly influenced by catalytic processes. Catalysts play a crucial role in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions for various transformations involving this molecule and its precursors. This section explores the catalytic methodologies pertinent to the synthesis and derivatization of this compound, focusing on transition metal catalysis, enzyme-catalyzed reactions, and other catalytic systems.

The catalytic routes for the synthesis of this compound often involve the selective modification of its precursors, primarily terephthalic acid and its derivatives. One notable approach involves the catalytic degradation of polyethylene (B3416737) terephthalate (B1205515) (PET), which yields mono-methyl terephthalate (MMT), a direct precursor to the target compound. Zirconium-based metal-organic frameworks (MOFs), such as UiO-66, have demonstrated efficacy in the depolymerization of PET to terephthalic acid (TA) and MMT. uq.edu.aucatalyticamidation.infocatalyticamidation.info Under specific conditions, these catalysts can achieve high yields of these valuable monomers, which can then be further processed to obtain this compound.

Furthermore, the direct esterification of terephthalic acid is a key step in synthesizing its monoester derivatives. Various catalytic systems have been developed for this purpose. Traditional acid catalysts, while effective, can lead to the formation of diesters and require harsh reaction conditions. To circumvent these issues, heterogeneous catalysts and milder catalytic systems are being explored. For instance, patents describe processes for the preparation of mono-alkyl esters of terephthalic acid, highlighting the industrial relevance of selective catalytic esterification.

Once synthesized, this compound can undergo a variety of catalytic transformations to yield a diverse range of derivatives. The presence of both a carboxylic acid and a methyl ester group on the same molecule allows for selective catalytic reactions at either functional group.

Catalytic Amidation: The carboxylic acid moiety of this compound is a prime target for catalytic amidation, a fundamental reaction in organic synthesis. While traditional amidation methods often require stoichiometric activating agents, catalytic approaches offer a more atom-economical and environmentally benign alternative. Various catalysts, including those based on boron and transition metals, have been developed for the direct amidation of carboxylic acids. catalyticamidation.infocatalyticamidation.infoibs.re.krresearchgate.netresearchgate.net For instance, iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been reported, which, when coupled with a subsequent decarboxylation step, can lead to the formation of meta- and para-substituted anilines. ibs.re.kr Titanium tetrafluoride has also been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling and Functionalization: The aromatic ring of this compound is amenable to transition-metal-catalyzed C-H functionalization and cross-coupling reactions. These powerful synthetic tools allow for the introduction of various substituents onto the benzene ring, leading to a wide array of derivatives. Palladium and rhodium catalysts are commonly employed for such transformations on benzoic acid derivatives. nii.ac.jp For example, cobalt-catalyzed carboxylation of aryl chlorides with CO2 presents a method for introducing additional carboxylic acid groups. nih.govrsc.org

Enzyme-Catalyzed Transformations: Biocatalysis offers a highly selective and environmentally friendly approach to the transformation of organic molecules. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. In the context of compounds related to this compound, the bacterial enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid. uq.edu.au This suggests the potential for enzymatic modification of the methoxy group in the target molecule or its derivatives.

The following table summarizes some of the catalytic transformations relevant to the synthesis and derivatization of this compound and its precursors.

| Reaction Type | Catalyst/Catalytic System | Substrate | Product(s) | Reference(s) |

| PET Degradation | Zirconium-based MOFs (e.g., UiO-66) | Polyethylene terephthalate (PET) | Terephthalic acid (TA), Mono-methyl terephthalate (MMT) | uq.edu.aucatalyticamidation.infocatalyticamidation.info |

| Amidation | Boron-based catalysts, Transition metals (e.g., Ir, Ti) | Carboxylic acids | Amides | catalyticamidation.infocatalyticamidation.infoibs.re.krresearchgate.netresearchgate.net |

| C-H Functionalization/Cross-Coupling | Palladium, Rhodium, Cobalt catalysts | Benzoic acid derivatives | Arylated/vinylated products, Carboxylated products | nii.ac.jpnih.govrsc.org |

| Oxidative Demethylation | CYP199A4 (enzyme) | 4-methoxybenzoic acid | 4-hydroxybenzoic acid | uq.edu.au |

Applications of 4 2 Methoxy 2 Oxoethyl Benzoic Acid in Medicinal Chemistry Research

Biological Activity Investigations of Benzoic Acid Derivatives

The benzoic acid scaffold is a versatile structural motif found in numerous natural and synthetic compounds, granting them diverse pharmacological properties. nih.goveurekaselect.com Researchers have extensively modified this basic structure to enhance potency and selectivity for various biological targets.

Anti-inflammatory Properties

Benzoic acid and its derivatives are recognized for their anti-inflammatory capabilities. ijcrt.orggoogle.com Studies have shown that these compounds can mitigate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory disorders. google.commdpi.com For instance, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov The anti-inflammatory effects of some derivatives have been found to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac in preclinical models. mdpi.com

Research into 2-hydroxy-4-methoxy benzoic acid demonstrated its ability to protect the liver from chemically-induced toxicity in rats by reducing inflammatory cytokines and oxidative stress. nih.gov Similarly, novel benzoic acid derivatives isolated from Melicope semecarpifolia showed potent inhibition of superoxide anion generation and elastase release in human neutrophils, key processes in inflammation. nih.gov

| Compound/Derivative | Biological Effect | Model/Assay | Source |

|---|---|---|---|

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Suppressed edema development (48.9–63.1% inhibition) | In vivo (carrageenan-induced paw edema) | mdpi.com |

| 2-Hydroxy-4-methoxy benzoic acid | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6) | In vivo (CCl4-induced hepatotoxicity in rats) | nih.gov |

| Flavone derivatives from Melicope semecarpifolia | Potent inhibition of superoxide anion generation and elastase release (IC50 < 4 µg/mL) | In vitro (human neutrophils) | nih.gov |

Antimicrobial Potential

The antimicrobial properties of benzoic acid and its salts are widely utilized, particularly in food preservation. nih.gov Research has expanded into developing novel benzoic acid derivatives to combat pathogenic microorganisms, including drug-resistant strains. nih.govnih.gov These compounds have shown activity against a spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. semanticscholar.orgchemicalbook.comresearchgate.net

For example, studies have demonstrated that attaching different substituents to the benzoic acid ring can modulate its antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus. nih.gov Hybrid molecules linking amoxicillin with benzoic acid derivatives have shown improved activity against Salmonella species and even methicillin-resistant S. aureus (MRSA). nih.gov One such derivative, amoxicillin-p-methoxybenzoic acid, demonstrated notable antibacterial activity in vivo. nih.gov

| Compound/Derivative | Target Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| Benzoic Acid | Escherichia coli O157 | 1 mg/mL | nih.gov |

| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1 mg/mL | nih.gov |

| Amoxicillin-p-nitrobenzoic acid | Methicillin-resistant S. aureus (MRSA) | 64 µg/mL | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 µg/mL | mdpi.com |

Anticancer Research and Enzyme Inhibition (e.g., Histone Deacetylase)

The benzoic acid moiety is a key scaffold in the development of anticancer agents. nih.goveurekaselect.comiftmuniversity.ac.in Derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth through various mechanisms. preprints.orgresearchgate.net One significant area of investigation is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, thereby retarding cancer cell growth. nih.gov

Studies have shown that certain naturally occurring benzoic acid derivatives can inhibit HDAC activity, leading to cancer cell apoptosis (programmed cell death) and cell cycle arrest. nih.gov For instance, dihydroxybenzoic acid (DHBA) was identified as a potent HDAC inhibitor that effectively inhibited cancer cell proliferation. nih.gov Other synthetic derivatives have shown significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. preprints.org

Modulation of Cardiovascular and Neurological Processes

Derivatives of benzoic acid have been explored for their effects on the cardiovascular and nervous systems. In the realm of neurological processes, benzoic acid esters are a well-known class of local anesthetics. slideshare.net Compounds like benzocaine and tetracaine function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the transmission of pain signals. slideshare.netyoutube.com

While specific cardiovascular applications of 4-(2-Methoxy-2-oxoethyl)benzoic acid are not extensively documented, the broader class of benzoic acid derivatives includes drugs with cardiovascular effects. For instance, furosemide and bumetanide, which contain a benzoic acid scaffold, are potent diuretics used in the management of hypertension and edema. eurekaselect.compreprints.org

Investigation as Immunosuppressive and Neurokinin Receptor Antagonists

Certain derivatives of benzoic acid have been investigated for their potential to modulate the immune system. Some folic acid derivatives containing a benzoic acid structure, such as aminopterin, have demonstrated immunosuppressive actions alongside their primary use as antineoplastic drugs. preprints.orgresearchgate.net These compounds can interfere with the proliferation of immune cells, an effect that is beneficial in treating certain autoimmune diseases or preventing transplant rejection. More complex derivatives, such as those incorporating isoxazole rings, have shown potent immunosuppressive properties in preclinical models, with mechanisms that can include the inhibition of cyclooxygenase 2 (COX-2). mdpi.com There is less specific public domain research linking simple benzoic acid derivatives like this compound to neurokinin receptor antagonism.

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of benzoic acid derivatives. These studies analyze how modifications to the chemical structure affect the compound's biological activity, helping to design more potent and selective drugs.

For local anesthetics derived from benzoic acid, SAR studies have established several key principles. youtube.compharmacy180.com The molecule is generally composed of three parts: a lipophilic aryl group (the benzoic acid ring), an intermediate ester or amide chain, and a hydrophilic amino group. pharmacy180.com

Aryl Group: Substituents on the aromatic ring significantly influence activity. Electron-donating groups (e.g., amino, alkoxy) in the ortho or para positions tend to increase anesthetic potency. youtube.com

Intermediate Chain: The nature of the linker (ester vs. amide) affects the duration of action and metabolic stability. Amides are generally more resistant to hydrolysis than esters, leading to a longer duration of action. pharmacy180.com

Hydrophilic Group: A tertiary amine is often optimal for forming water-soluble salts and for the compound's interaction with its target site. youtube.com

In the context of antifungal activity, SAR studies have been used to design benzoic acid derivatives that target fungal-specific enzymes like CYP53. nih.gov By analyzing how different substituents interact with the enzyme's active site, researchers can identify structural elements that enhance inhibitory activity, paving the way for the development of novel antifungal agents. nih.gov

Mechanistic Elucidation of Biological Action

There are no available studies detailing molecular pathway investigations related to the biological action of this compound.

Information regarding the direct interaction of this compound with biological macromolecules, including Cytochrome P450 enzymes, is not present in the available scientific literature. Cytochrome P450 enzymes are a critical family of enzymes involved in drug metabolism. Understanding the interaction of any compound with these enzymes is vital for drug development to avoid potential drug-drug interactions and to understand the compound's metabolic profile. However, such studies have not been published for this specific molecule.

Applications of 4 2 Methoxy 2 Oxoethyl Benzoic Acid in Materials Science

Utilization as a Building Block for Polymeric Materials

The presence of two distinct reactive sites in 4-(2-methoxy-2-oxoethyl)benzoic acid—the carboxylic acid group available for reactions like esterification and amidation, and the methyl ester group which can undergo transesterification or hydrolysis followed by further reaction—positions it as a valuable monomer for creating novel polymeric structures.

The molecular architecture of this compound allows for its incorporation into polymers through various polymerization techniques. The carboxylic acid functionality is particularly suited for step-growth polymerization reactions such as polycondensation. By reacting with diols or diamines, it can be integrated into polyester or polyamide chains, respectively. The resulting polymers would feature a pendant methoxy-oxoethyl group, which can serve as a site for post-polymerization modification or influence the polymer's solubility and thermal properties.

Furthermore, this compound can be used in copolymerization to introduce specific functionalities into a polymer backbone. For instance, copolymerizing it with other dicarboxylic acids and diols can precisely tune the properties of the resulting polyester. While direct polymerization studies of this compound are not extensively documented, the synthesis of polymers from structurally related molecules provides a strong precedent for its potential applications. For example, compounds like 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate have been successfully polymerized and copolymerized via free-radical polymerization to create polymers with interesting thermal and optoelectronic properties cmu.edu. Similarly, other benzoic acid derivatives, such as 4-methoxybenzoic acid, have been utilized in polymer-supported stereoselective synthesis, showcasing the utility of this class of compounds in polymer chemistry.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-reactant Example | Resulting Polymer Class | Potential Properties |

| Polycondensation | Ethylene Glycol | Polyester | Modified thermal stability, potential for post-functionalization |

| Polycondensation | Hexamethylenediamine | Polyamide | Altered solubility, sites for hydrogen bonding |

| Copolymerization | Terephthalic Acid + Ethylene Glycol | Copolyester | Tunable mechanical and thermal properties |

A significant area of materials science is the development of biodegradable polymers to address environmental concerns. Aliphatic polyesters are well-known for their biodegradability but often suffer from poor mechanical and thermal properties researchgate.net. A common strategy to enhance these properties is to incorporate aromatic units into the polymer backbone cmu.edu. The inclusion of rigid aromatic rings can increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolyester.

Benzoic acid derivatives are prime candidates for this purpose. Research has shown that creating aliphatic-aromatic copolyesters can lead to materials that balance biodegradability with improved physical characteristics researchgate.net. For instance, copolyesters synthesized from monomers like 4-hydroxybenzoic acid have been shown to be degradable researchgate.net. Given its structure, this compound could be used as a comonomer in the synthesis of such copolyesters. The ester linkage in its side chain and its potential incorporation into a polyester backbone would provide hydrolyzable links, which are susceptible to degradation by environmental microbes. The resulting material would benefit from the rigidity of the benzene (B151609) ring while retaining the potential for biodegradation.

Additionally, benzoic acid derivatives have been used to modify natural biodegradable polymers like chitosan to create materials with advanced functionalities for applications such as drug delivery nih.govmdpi.com. This suggests that this compound could be grafted onto or blended with existing biopolymers to create novel biodegradable materials.

Table 2: Examples of Aromatic Monomers Used in Biodegradable Polyesters

| Aromatic Monomer | Aliphatic Co-monomers | Resulting Polymer | Key Feature |

| Dimethyl Terephthalate (B1205515) | Succinic Acid, 1,4-Butanediol | Aliphatic-Aromatic Copolyester | Improved mechanical properties and biodegradability cmu.edu |

| 4-Hydroxybenzoic Acid | 1,4-Butanedioic Acid, 1,4-Cyclohexanedimethanol | Aliphatic-Aromatic Copolyester | Lignin-derived, potential for sustainable materials researchgate.net |

| Terephthalic Acid | Adipic Acid, Butanediol | Poly(butylene adipate-co-terephthalate) (PBAT) | Commercially used biodegradable plastic researchgate.net |

Role in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Carboxylic acids are among the most common and versatile linkers used in MOF synthesis.

The carboxylic acid group of this compound can coordinate to metal centers, making it a suitable organic linker for the synthesis of MOFs and coordination polymers. The properties of the final MOF, such as pore size, shape, and surface area, are directly influenced by the geometry, length, rigidity, and functionality of the linker molecule nih.govmdpi.com.

The structure of this compound offers several interesting features for MOF design. The benzene ring provides a rigid component, while the ethyl group in the side chain introduces a degree of flexibility. This combination can lead to the formation of complex and potentially novel network topologies. The pendant methoxy-oxoethyl group would extend into the pores of the MOF, where it could influence the selective adsorption of guest molecules or serve as a site for post-synthetic modification. The use of mixed-linker systems, where two or more different organic linkers are used, provides even greater control over the final structure and properties of the MOF mdpi.com. This compound could be used in such systems to introduce specific functionalities.

MOFs can exhibit a range of interesting physical properties, including luminescence and magnetism, which are often derived from either the metal centers or the organic linkers, or a combination of both. Luminescent MOFs (LMOFs) are of particular interest for applications in sensing, imaging, and lighting.

In many LMOFs, particularly those containing lanthanide ions, the organic linker can act as an "antenna" researchgate.net. The linker absorbs incident light (typically UV) and then efficiently transfers the energy to the metal ion, which then emits light at its characteristic wavelength. The aromatic ring in this compound is a good chromophore for absorbing UV light, making it a potential antenna ligand for constructing LMOFs.

Table 3: Functional Properties of MOFs Based on Linker and Metal Choice

| Property | Metal Ion Example | Organic Linker Type | Mechanism |

| Luminescence | Terbium (Tb³⁺), Europium (Eu³⁺) | Aromatic Carboxylates | Antenna Effect: Linker absorbs UV light and transfers energy to the metal ion researchgate.net |

| Magnetism | Gadolinium (Gd³⁺), Copper (Cu²⁺) | Terephthalic Acid | Superexchange: Linker mediates magnetic coupling between paramagnetic metal ions |

| Catalysis | Zirconium (Zr⁴⁺), Lead (Pb²⁺) | Amino-functionalized Benzoic Acids | Active metal sites and functionalized pores facilitate chemical reactions |

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites in which organic and inorganic components are intimately mixed at the molecular or nanometer scale. These materials often exhibit a combination of the properties of both components, leading to enhanced performance and novel functionalities.

The structure of this compound makes it an excellent candidate for the synthesis of such hybrid materials. The organic part, consisting of the benzene ring and the methoxy-oxoethyl group, can provide properties such as flexibility, processability, and optical activity. The carboxylic acid group can act as a bridge to an inorganic network.

A common method for preparing these materials is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxide precursors (e.g., tetraethyl orthosilicate, TEOS) to form an inorganic oxide network. The carboxylic acid of this compound can form covalent or hydrogen bonds with the inorganic precursors, allowing it to be incorporated into the growing network. This would result in a material where the organic molecules are chemically linked to and distributed throughout the inorganic matrix. Such materials could find applications in coatings, sensors, and catalytic systems. The development of two-dimensional organic-inorganic hybrid perovskites is another area where tailored organic molecules play a crucial role in defining the material's structure and optoelectronic properties.

Table 4: Components and Synthesis of Hybrid Organic-Inorganic Materials

| Organic Component Example | Inorganic Component Example | Synthesis Method | Potential Application |

| Caffeic Acid | Silicon Dioxide (SiO₂) | Sol-Gel | Biomaterials with antioxidant properties mdpi.com |

| Polymer with functional groups | Metal Oxide Nanoparticles | In-situ synthesis or blending | Coatings, drug delivery, catalysis |

| Long-chain organic cations | Lead Halide | Solution Processing | Perovskite solar cells, X-ray detectors |

Applications of 4 2 Methoxy 2 Oxoethyl Benzoic Acid As an Intermediate in Complex Organic Synthesis

Precursor for Bioactive Heterocyclic Compounds (e.g., Thiazoles, Pyrazoles)

The structural framework of 4-(2-methoxy-2-oxoethyl)benzoic acid is well-suited for its conversion into precursors for various bioactive heterocyclic compounds. Thiazole and pyrazole rings are prominent scaffolds in many biologically active molecules, and this benzoic acid derivative can be chemically modified to facilitate the construction of these important heterocycles.

Thiazole Synthesis:

The synthesis of thiazole rings, a common feature in many pharmacologically active compounds, often proceeds via the well-known Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. While this compound is not a direct precursor in its native form, it can be readily converted into a suitable α-haloketone. This transformation typically involves:

Activation of the Carboxylic Acid: The benzoic acid moiety can be converted to a more reactive species, such as an acid chloride or Weinreb amide.

Halogenation: The α-carbon (the methylene group of the acetic acid side chain) can be halogenated, most commonly brominated, to yield an α-bromo ketone derivative.

This resulting α-halocarbonyl intermediate can then be reacted with various thioamides or thioureas to construct the desired 4-phenyl-substituted thiazole ring, which is a privileged scaffold in medicinal chemistry. researchgate.netias.ac.in The ester group on the side chain can be retained or subsequently hydrolyzed, offering further points for molecular diversification.

Interactive Data Table: Examples of Bioactive Thiazole-Containing Scaffolds

| Heterocyclic Scaffold | Biological Activity/Application | Representative Compounds |

| 2-Aminothiazole | Anticancer, Antimicrobial | Dasatinib, Abafungin |

| Thiazolidinone | Antidiabetic, Anti-inflammatory | Pioglitazone, Rosiglitazone |

| Benzothiazole | Anticancer, Antiviral | Riluzole, Pramipexole |

Pyrazole Synthesis:

Pyrazoles are another class of five-membered heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. nih.gov The most common synthetic routes to pyrazoles involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. ekb.eg this compound can be elaborated into a suitable 1,3-dicarbonyl precursor through several steps. For instance, a Claisen condensation reaction could introduce a second carbonyl group, forming a β-keto ester. This new intermediate, containing the requisite 1,3-dicarbonyl functionality, can then undergo cyclocondensation with a hydrazine to form the pyrazole ring. The substituents on the final pyrazole can be tuned by selecting the appropriate hydrazine derivative.

Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals

The bifunctional nature of this compound makes it a useful building block for the synthesis of specialty chemicals for agricultural and industrial applications.

In the agrochemical sector, benzoic acid derivatives are common intermediates for herbicides and insecticides. For example, structurally related compounds like 4-methoxy-2-methylbenzoic acid are known starting materials for various agrochemicals. nbinno.com The carboxylic acid group of the target molecule can be converted into amides, esters, or other functional groups characteristic of active herbicidal or pesticidal compounds. The acetic acid moiety provides a linker that can be used to connect the aromatic ring to other pharmacophores, potentially modulating the compound's biological activity, solubility, and soil mobility.

In the realm of industrial chemicals, this compound can serve as a monomer or a cross-linking agent in the production of specialty polymers, such as polyesters and polyamides. The two distinct functional groups—a carboxylic acid and a methyl ester—allow for controlled polymerization reactions. For instance, the carboxylic acid can be used for chain growth while the ester group remains available for subsequent modification or for creating specific material properties like thermal stability and chemical resistance.

Preparation of Advanced Pharmaceutical Intermediates and Scaffolds

In medicinal chemistry, a scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds for biological screening. This compound is an exemplary scaffold, providing a rigid phenyl ring with two distinct chemical handles for modification. rsc.org Pharmaceutical intermediates are the building blocks used to create the final active pharmaceutical ingredient (API). ikigaicorporation.comshreemlifesciences.com

The carboxylic acid and the methyl ester groups can be manipulated independently.

The carboxylic acid is readily converted into amides by coupling with a diverse range of amines, a fundamental reaction in the synthesis of many drugs.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo its own set of transformations, or it can be reduced to an alcohol, providing another point of attachment.

This differential reactivity allows chemists to systematically build complexity and explore the structure-activity relationship (SAR) of a new series of potential drug candidates. Benzoic acid derivatives are integral components of numerous marketed drugs and are considered privileged structures in drug discovery. preprints.org

Interactive Data Table: Potential Modifications for Scaffold Diversification

| Functional Group | Reaction Type | Resulting Functional Group | Potential Application |

| Carboxylic Acid | Amide Coupling | Amide | Introduction of diverse R-groups for SAR studies |

| Carboxylic Acid | Esterification | Ester | Modulation of lipophilicity and drug metabolism |

| Methyl Ester | Hydrolysis | Carboxylic Acid | Unmasking a second reactive site |

| Methyl Ester | Reduction | Primary Alcohol | Introduction of a new linker or hydrogen bond donor |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl | Modification of electronic properties and binding interactions |

Role in Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and drug discovery that involves the introduction of new functional groups into a complex molecule at a late step in its synthesis. wikipedia.orgnih.gov This approach avoids the need for lengthy de novo synthesis for each new analog.

Benzoic acids are particularly useful substrates for certain LSF reactions. The carboxylic acid group can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.gov This allows for the selective functionalization of the C-H bonds at the ortho position (the positions on the benzene (B151609) ring adjacent to the carboxyl group).

In the context of this compound, the carboxylic acid can direct catalysts, such as those based on iridium or palladium, to selectively introduce new substituents at the positions ortho to the carboxyl group. nih.gov This strategy can be used to:

Introduce nitrogen-containing groups (amination).

Form new carbon-carbon bonds (alkylation or arylation).

Install halogen atoms, which can be used for further cross-coupling reactions.

By applying LSF techniques to this molecule, chemists can rapidly generate a library of more complex derivatives from a common intermediate. This accelerates the exploration of chemical space and the optimization of lead compounds in drug discovery programs. researchgate.net

Future Research Directions and Translational Perspectives for 4 2 Methoxy 2 Oxoethyl Benzoic Acid

Emerging Methodologies in the Synthesis and Advanced Characterization of Aromatic Carboxylic Acids

The future synthesis and analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid and its derivatives will likely be shaped by innovative and more efficient methodologies. Traditional synthetic routes for aromatic carboxylic acids, such as the oxidation of alkylbenzenes, are being supplemented and, in some cases, replaced by novel techniques that offer greater precision and sustainability. google.com